Technical Monograph: (E)-Hex-4-en-1-yn-3-ol as a Divergent Scaffold
Technical Monograph: (E)-Hex-4-en-1-yn-3-ol as a Divergent Scaffold
Executive Summary
(E)-hex-4-en-1-yn-3-ol (CAS: 10138-60-0) represents a high-value "linchpin" intermediate in organic synthesis. Characterized by a conjugated en-yn-ol motif, it offers three distinct reactive sites: a terminal alkyne, a secondary allylic/propargylic alcohol, and a trans-disubstituted alkene. This structural density makes it an ideal precursor for fragment-based drug discovery (FBDD), particularly in the synthesis of polyketides, heterocycles (via Prins cyclization), and conjugated enynones. This guide details its physiochemical properties, a validated synthesis protocol emphasizing 1,2-regioselectivity, and its divergent reaction pathways.
Part 1: Structural Analysis & Physiochemical Profile
The molecule consists of a 6-carbon backbone retaining the trans (E) stereochemistry of its precursor, crotonaldehyde. The hydroxyl group at C3 creates a chiral center; unless asymmetric catalysis is employed, the standard synthesis yields a racemate.
Key Physiochemical Data[1][2][3]
| Parameter | Value / Description | Note |
| IUPAC Name | (E)-hex-4-en-1-yn-3-ol | |
| CAS Number | 10138-60-0 | |
| Molecular Formula | C₆H₈O | |
| Molecular Weight | 96.13 g/mol | |
| Boiling Point | ~60–65 °C @ 15 mmHg | Extrapolated from analogous C6 alcohols; Predicted: ~144°C (atm) |
| Density | 0.925 g/mL | Standard liquid state |
| pKa | ~12.7 | Hydroxyl proton |
| Stereochemistry | (E)-alkene; (R/S)-alcohol | Precursor-defined alkene geometry |
| Solubility | Soluble in Et₂O, DCM, THF, EtOH | Limited water solubility |
Structural Reactivity Logic
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Terminal Alkyne (C1-C2): Prime candidate for Sonogashira coupling or "Click" chemistry (CuAAC).
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Hydroxyl Group (C3): A secondary alcohol positioned between two unsaturated systems. It is highly susceptible to oxidation (MnO₂) to form reactive enynones or ionization to form stabilized carbocations for substitution reactions.
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Trans-Alkene (C4-C5): The (E)-geometry directs the stereochemical outcome of subsequent cycloadditions (e.g., Diels-Alder) or cyclizations.
Part 2: Synthetic Routes & Process Chemistry[3]
The most robust route to (E)-hex-4-en-1-yn-3-ol is the nucleophilic 1,2-addition of an acetylide anion to (E)-crotonaldehyde. While Grignard reagents are standard, the use of Ethynylmagnesium bromide in THF is preferred over lithium reagents for ease of handling and slightly better chemoselectivity at higher temperatures.
Protocol: 1,2-Addition of Ethynylmagnesium Bromide to (E)-Crotonaldehyde
Objective: Synthesize (E)-hex-4-en-1-yn-3-ol with >90% regioselectivity (avoiding 1,4-conjugate addition).
Reagents
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(E)-Crotonaldehyde (freshly distilled to remove crotonic acid).
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Ethynylmagnesium bromide (0.5 M in THF).
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Tetrahydrofuran (anhydrous).
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Saturated NH₄Cl solution (aqueous).
Step-by-Step Methodology
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System Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a positive nitrogen atmosphere.
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Reagent Charging: Charge the flask with Ethynylmagnesium bromide (1.2 equivalents) and cool to -78°C using a dry ice/acetone bath.
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Mechanistic Insight: Low temperature is critical. While 1,2-addition is kinetically favored, higher temperatures increase the risk of competitive 1,4-addition or polymerization of the sensitive aldehyde.
-
-
Substrate Addition: Dissolve (E)-crotonaldehyde (1.0 equivalent) in anhydrous THF (volume to make ~1M solution). Add this solution dropwise over 30 minutes.
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Observation: The solution may turn slightly yellow. Ensure the internal temperature does not rise above -60°C during addition.
-
-
Reaction Progression: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
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Checkpoint: Monitor by TLC (20% EtOAc/Hexanes). The aldehyde spot (Rf ~0.6) should disappear, replaced by the more polar alcohol (Rf ~0.3).
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-
Quenching: Carefully quench the reaction at 0°C by slow addition of saturated NH₄Cl.
-
Safety: Exothermic reaction. Evolution of acetylene gas may occur if excess Grignard is present; ensure good ventilation.
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-
Workup: Extract the aqueous layer with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure (keep bath < 30°C to avoid volatile loss).
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Purification: Purify via flash column chromatography (SiO₂, gradient 5% -> 20% EtOAc/Hexanes) or vacuum distillation.
Part 3: Reactivity & Mechanistic Pathways
The utility of (E)-hex-4-en-1-yn-3-ol lies in its ability to diverge into complex scaffolds. The diagram below illustrates the primary transformations: oxidation to the enynone, Prins cyclization to heterocycles, and metal-catalyzed coupling.
Figure 1: Divergent synthetic pathways from the (E)-hex-4-en-1-yn-3-ol scaffold. Blue node indicates the subject of this guide; Green nodes indicate high-value downstream products.
Mechanistic Deep Dive: Manganese Dioxide Oxidation
A critical transformation is the conversion to (E)-hex-4-en-1-yn-3-one .
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Solvent: DCM or CHCl₃.[1]
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Mechanism: Radical mechanism involving adsorption of the alcohol onto the MnO₂ surface.
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Why MnO₂? It is highly selective for allylic/propargylic alcohols and will not touch the isolated alkene or alkyne unsaturation, unlike stronger oxidants (Jones reagent) which might cause decomposition.
Part 4: Spectroscopic Identification
Validation of the structure requires confirming the presence of the terminal alkyne and the trans-alkene.
| Method | Characteristic Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ ~2.55 (d, 1H, J~2Hz) | Terminal acetylenic proton. |
| δ ~4.85 (m, 1H) | Carbinol proton (CH-OH). | |
| δ ~5.80 (dd, 1H, J~15, 6Hz) | Vinyl proton (C4), shows trans coupling (J > 12Hz). | |
| δ ~6.35 (dq, 1H) | Vinyl proton (C5). | |
| δ ~1.75 (d, 3H) | Methyl group (C6). | |
| IR (Neat) | 3300–3400 cm⁻¹ (Broad) | O-H stretch. |
| 3290 cm⁻¹ (Sharp) | ≡C-H stretch (Terminal alkyne). | |
| 2100 cm⁻¹ (Weak) | C≡C stretch. | |
| 970 cm⁻¹ | Trans-alkene C-H bend (Diagnostic for (E)-geometry). |
Part 5: Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
The scaffold serves as a rigid linker that imposes specific vector geometry. The alkyne allows for "click" conjugation to warheads or ubiquitin ligase recruiters (PROTACs), while the alcohol allows for esterification to improve lipophilicity.
Synthesis of Tetrahydropyran-4-ones
Research demonstrates the use of silyl enol ethers derived from this alcohol in Prins cyclizations .[4] Reacting (E)-hex-4-en-1-yn-3-ol derivatives with aldehydes under Lewis acid catalysis (e.g., BF₃·OEt₂) yields highly substituted tetrahydropyran-4-ones, which are pharmacophores found in various cytotoxic natural products [1].
Fragrance and Pheromones
The volatile nature and specific "green/herbaceous" olfactory profile of C6 unsaturated alcohols make them valuable in the fragrance industry. Isomers of this molecule are often identified as stress-induced plant volatiles ("leaf alcohol" family), interacting with nitrate radicals in atmospheric chemistry studies [2].[5]
References
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Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]
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Gas-phase reactions of NO3 and N2O5 with (Z)-hex-4-en-1-ol and isomers. Source: Physical Chemistry Chemical Physics (RSC Publishing). URL:[Link]
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Manganese Dioxide Oxidations. Source: Common Organic Chemistry / Handbook of Reagents. URL:[Link]
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PubChem Compound Summary: (E)-hex-4-en-1-yn-3-ol. Source: National Library of Medicine.[6] URL:[Link]
Sources
- 1. Manganese Dioxide [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Manganese(IV) oxide [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gas-phase reactions of NO3 and N2O5 with (Z)-hex-4-en-1-ol, (Z)-hex-3-en-1-ol (‘leaf alcohol’), (E)-hex-3-en-1-ol, (Z)-hex-2-en-1-ol and (E)-hex-2-en-1-ol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. 4-Hexen-1-yn-3-ol | C6H8O | CID 6285934 - PubChem [pubchem.ncbi.nlm.nih.gov]
